5-Cyclopropylpyridin-2-ol
CAS No.: 1159821-42-7
Cat. No.: VC2469951
Molecular Formula: C8H9NO
Molecular Weight: 135.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1159821-42-7 |
|---|---|
| Molecular Formula | C8H9NO |
| Molecular Weight | 135.16 g/mol |
| IUPAC Name | 5-cyclopropyl-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C8H9NO/c10-8-4-3-7(5-9-8)6-1-2-6/h3-6H,1-2H2,(H,9,10) |
| Standard InChI Key | FWUCDCOUFJDYLH-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CNC(=O)C=C2 |
| Canonical SMILES | C1CC1C2=CNC(=O)C=C2 |
Introduction
5-Cyclopropylpyridin-2-ol is a chemical compound with the molecular formula C₈H₉NO and a molecular weight of 135.16 g/mol. It is identified by the CAS number 1159821-42-7 and is also known by several synonyms, including 2(1H)-Pyridinone, 5-cyclopropyl-, and 5-cyclopropyl-1H-pyridin-2-one . This compound is of interest in medicinal chemistry due to its unique structural features and potential applications.
Computational Descriptors
-
Number of Heavy Atoms: 10
-
Number of Aromatic Heavy Atoms: 6
-
Fraction of sp³ Carbon Atoms: 0.38
-
Number of Rotatable Bonds: 1
-
Number of Hydrogen Bond Acceptors: 2.0
-
Number of Hydrogen Bond Donors: 1.0
-
Molar Refractivity: 38.73
-
Topological Polar Surface Area (TPSA): 33.12 Ų
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉NO |
| Molecular Weight | 135.16 g/mol |
| Number of Heavy Atoms | 10 |
| Number of Aromatic Heavy Atoms | 6 |
| Fraction of sp³ Carbon Atoms | 0.38 |
| Number of Rotatable Bonds | 1 |
| Number of Hydrogen Bond Acceptors | 2.0 |
| Number of Hydrogen Bond Donors | 1.0 |
| Molar Refractivity | 38.73 |
| TPSA | 33.12 Ų |
Synthesis and Chemical Reactions
The synthesis of compounds like 5-Cyclopropylpyridin-2-ol often involves the introduction of cyclopropyl groups to aromatic rings. Copper-catalyzed reactions, such as the Chan-Lam cyclopropylation, are effective methods for appending cyclopropyl groups to phenols and aza-heterocycles . These reactions are versatile and can tolerate various functional groups, making them useful in medicinal chemistry for the synthesis of complex molecules.
Biological Activity and Applications
While specific biological activity data for 5-Cyclopropylpyridin-2-ol is limited, compounds with cyclopropyl substituents are generally of interest due to their potential for improved metabolic stability and unique electronic properties . Cyclopropyl groups can enhance the lipophilic efficiency of molecules, which is crucial in drug discovery for optimizing pharmacokinetic properties.
Safety and Hazards
5-Cyclopropylpyridin-2-ol is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Handling requires appropriate protective measures, including gloves, safety glasses, and a mask.
| Hazard Classification | Description |
|---|---|
| Acute Tox. 4 | Harmful if swallowed |
| Skin Irrit. 2 | Causes skin irritation |
| Eye Irrit. 2 | Causes serious eye irritation |
| STOT SE 3 | May cause respiratory irritation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume